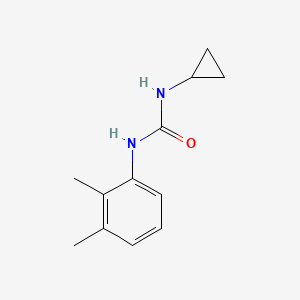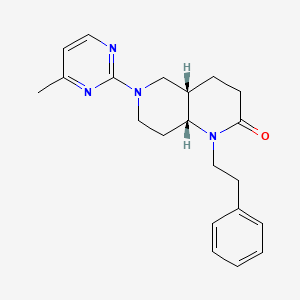
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea, also known as CPDU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDU is a urea derivative that has been shown to exhibit potent biological activity, making it a valuable tool for studying various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been used extensively in scientific research as a tool for studying various biochemical and physiological processes. One of the most notable applications of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is in the study of protein kinase inhibitors. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to inhibit the activity of several protein kinases, including AKT, which plays a critical role in cell survival and proliferation. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has also been used to study the role of protein kinases in cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is not fully understood, but it is thought to involve the inhibition of protein kinases. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to bind to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets. This inhibition of protein kinase activity can lead to a variety of physiological effects, depending on the specific kinase being targeted.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to exhibit a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. For example, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has also been shown to inhibit the growth of several different types of cancer cells, including breast, prostate, and pancreatic cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has several advantages as a tool for scientific research, including its high potency and specificity for protein kinase inhibition. However, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea also has several limitations that must be considered when using it in laboratory experiments. For example, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea can be toxic to cells at high concentrations, and its effects on other signaling pathways and cellular processes are not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-N'-(2,3-dimethylphenyl)urea. One area of interest is the development of more potent and specific protein kinase inhibitors based on the structure of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea. Another area of interest is the study of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea, as well as its potential limitations as a tool for scientific research.
Conclusion
In conclusion, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is a valuable tool for scientific research due to its potent and specific inhibition of protein kinases. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. However, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea also has several limitations that must be considered when using it in laboratory experiments. Further research is needed to fully understand the potential applications and limitations of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea in scientific research.
Synthesemethoden
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 2,3-dimethylphenyl isocyanate. This reaction yields N-cyclopropyl-N'-(2,3-dimethylphenyl)urea as a white crystalline solid, which can be purified using standard laboratory techniques. Other methods for synthesizing N-cyclopropyl-N'-(2,3-dimethylphenyl)urea have also been reported in the literature, including the use of alternative starting materials and reaction conditions.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-4-3-5-11(9(8)2)14-12(15)13-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPOVJLLISNGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole](/img/structure/B5310313.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(1-methyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310320.png)
![2-{4-[(benzylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5310322.png)
![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5310330.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5310334.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5310337.png)
![2-(2-furyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5310338.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5310350.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide](/img/structure/B5310351.png)
![(2R*,3S*,6R*)-5-benzoyl-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5310367.png)

![4-ethyl-2-methyl-5-(1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310383.png)